2-Coumaranone-1-L

Description

Properties

IUPAC Name |

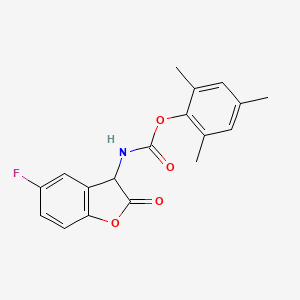

(2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4/c1-9-6-10(2)16(11(3)7-9)24-18(22)20-15-13-8-12(19)4-5-14(13)23-17(15)21/h4-8,15H,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZLQXRQHSAQKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OC(=O)NC2C3=C(C=CC(=C3)F)OC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties and Analysis of 2-Coumaranone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural properties, analysis, and relevant biological activities of 2-coumaranone (B42568) (also known as 2(3H)-benzofuranone). This bicyclic heteroaromatic compound, consisting of a benzene (B151609) ring fused to a γ-butyrolactone ring, serves as a foundational structure for various natural products and pharmacologically active agents.[1] Its utility as a starting material in the synthesis of fluorescent dyes, antiarrhythmic drugs like dronedarone, and the fungicide azoxystrobin (B1666510) underscores its importance in medicinal and materials chemistry.[1]

Core Structural and Physical Properties

2-Coumaranone is a white to pale yellow crystalline solid with a faint aromatic odor.[2] It is sparingly soluble in water but readily dissolves in common organic solvents such as ethanol, acetone, and chloroform.[2]

| Property | Value | Reference |

| Chemical Formula | C₈H₆O₂ | [1][3] |

| Molecular Weight | 134.13 g/mol | [4] |

| Melting Point | 49-51 °C | [1] |

| Boiling Point | 248-250 °C | |

| Appearance | White to pale yellow crystalline solid | [2] |

| Solubility | Slightly soluble in water; soluble in hot water, diethyl ether, and acetonitrile. | [1][2] |

| CAS Number | 553-86-6 | [1][3] |

Spectroscopic Analysis

The structural elucidation of 2-coumaranone relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of 2-coumaranone typically exhibits signals corresponding to the aromatic protons and the methylene (B1212753) protons of the lactone ring.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.30 - 7.09 | Multiplet | Aromatic protons (4H) |

| ~3.73 | Singlet | Methylene protons (-CH₂-) (2H) |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~176 | Carbonyl carbon (C=O) |

| ~153 | Quaternary aromatic carbon (-C-O-) |

| ~129, 125, 122, 112 | Aromatic carbons (-CH=) |

| ~36 | Methylene carbon (-CH₂-) |

Infrared (IR) Spectroscopy

The IR spectrum of 2-coumaranone is characterized by strong absorption bands indicative of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | C=O stretching (lactone) |

| ~1610, 1480 | Medium | C=C stretching (aromatic ring) |

| ~1290 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-coumaranone reveals a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 134 | High | Molecular ion [M]⁺ |

| 106 | Moderate | [M - CO]⁺ |

| 78 | Moderate | [C₆H₆]⁺ (loss of CO and CO) |

| 77 | High | [C₆H₅]⁺ (phenyl cation) |

Experimental Protocols

Synthesis of 2-Coumaranone

One common laboratory-scale synthesis involves the intramolecular cyclization of (2-hydroxyphenyl)acetic acid.

Materials:

-

(2-hydroxyphenyl)acetic acid

-

Concentrated Sulfuric Acid

-

Sodium bisulfite solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add (2-hydroxyphenyl)acetic acid and toluene.

-

Heat the mixture to reflux.

-

Add a catalytic amount of concentrated sulfuric acid to the refluxing mixture.

-

Continue refluxing for several hours, monitoring the reaction progress by observing the collection of water in the Dean-Stark trap.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with sodium bisulfite solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure to yield the crude 2-coumaranone.

-

The product can be further purified by recrystallization or distillation.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of 2-coumaranone in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Parameters: For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

IR Spectroscopy:

-

Sample Preparation (KBr Pellet): Grind a small amount of 2-coumaranone with dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Biological Activity and Signaling Pathways

2-Coumaranone and its derivatives are particularly noted for their chemiluminescent properties. The mechanism of light emission is a key area of study with applications in bioanalytical assays.

Chemiluminescence Pathway of 2-Coumaranone

The chemiluminescence of 2-coumaranone is typically initiated by a base in the presence of oxygen. The process involves the formation of a high-energy 1,2-dioxetanone intermediate, which upon decomposition, releases light.

Caption: Chemiluminescence pathway of 2-coumaranone.

Experimental and Analytical Workflow

A typical workflow for the synthesis and characterization of 2-coumaranone involves several key stages, from the initial chemical synthesis to comprehensive structural analysis.

Caption: General workflow for 2-coumaranone analysis.

Conclusion

2-Coumaranone is a versatile heterocyclic compound with significant applications in various fields of chemistry. Its structural features have been well-characterized by a suite of spectroscopic techniques, and its synthesis is achievable through established laboratory protocols. The investigation of its chemiluminescent properties continues to be an active area of research, with potential for the development of novel bioanalytical tools. This guide provides a foundational understanding of the core structural properties and analytical methodologies for professionals working with this important chemical entity.

References

2(3H)-Benzofuranone chemical characteristics

An In-depth Technical Guide on the Core Chemical Characteristics of 2(3H)-Benzofuranone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2(3H)-Benzofuranone (also known as 2-Coumaranone). It is a heterocyclic compound featuring a benzene (B151609) ring fused to a furanone ring. This document consolidates key data on its physical characteristics, spectroscopic profile, and established experimental protocols for its synthesis and analysis. Safety and handling precautions are also detailed. The information is intended to serve as a foundational resource for professionals in research, development, and quality control.

Chemical and Physical Properties

2(3H)-Benzofuranone is a solid at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 553-86-6 | [1][2][3] |

| Molecular Formula | C₈H₆O₂ | [1][2][4] |

| Molecular Weight | 134.13 g/mol | [1][2][5] |

| Melting Point | 49-51 °C | [2] |

| Boiling Point | 249.0 ± 15.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Flash Point | 96.9 ± 17.8 °C | [2] |

| LogP (Octanol/Water) | 1.10 - 1.30 | [1][2] |

| Appearance | Neat / Crystalline Solid | [4] |

| Synonyms | 2-Coumaranone, 1-Benzofuran-2(3H)-one, o-Hydroxyphenylacetic acid γ-lactone | [1][2][4] |

Spectroscopic Data

Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, are available for 2(3H)-Benzofuranone through various public and commercial databases. This data is crucial for structural confirmation and purity analysis. Researchers are advised to consult resources like PubChem and SpectraBase for comprehensive spectral information.[5][6][7]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and analysis of 2(3H)-Benzofuranone.

Synthesis Protocol: Acid-Catalyzed Lactonization

A prevalent method for synthesizing 2(3H)-Benzofuranone is the intramolecular cyclization (lactonization) of 2-hydroxyphenylacetic acid.[8][9] This reaction is typically driven to completion by the removal of water.

Materials:

-

2-Hydroxyphenylacetic acid

-

Toluene (or other suitable water-carrying agent like xylene)

-

Silica (B1680970) sulfonic acid (or p-toluenesulfonic acid) as a catalyst

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Reaction flask, Dean-Stark apparatus, condenser, heating mantle, and magnetic stirrer

Procedure:

-

Set up a reaction flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.

-

To the flask, add 2-hydroxyphenylacetic acid and toluene. A concentration of 0.1-0.5 M is often used to favor the intramolecular reaction.[8]

-

Add a catalytic amount of silica sulfonic acid (e.g., 1-5 mol%).[8]

-

Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[8]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or recrystallization to yield pure 2(3H)-Benzofuranone.[8]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of 2(3H)-Benzofuranone can be effectively determined using reverse-phase HPLC.[1]

Instrumentation & Conditions:

-

Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable.[1]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water.[1]

-

Acid Modifier: A small amount of phosphoric acid is added to the mobile phase. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead.[1]

-

Detection: UV detection at an appropriate wavelength.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[1]

Safety and Handling

2(3H)-Benzofuranone is classified as a hazardous substance and requires careful handling.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[5] It may also cause an allergic skin reaction (H317).[5]

-

Precautions:

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[10][11]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[11]

Diagrams

The following diagrams illustrate key processes and relationships relevant to 2(3H)-Benzofuranone.

Caption: Synthesis of 2(3H)-Benzofuranone via acid-catalyzed lactonization.

References

- 1. (3H)-Benzofuran-2-one | SIELC Technologies [sielc.com]

- 2. benzofuranone | CAS#:553-86-6 | Chemsrc [chemsrc.com]

- 3. 553-86-6|Benzofuran-2(3H)-one|BLD Pharm [bldpharm.com]

- 4. 2(3H)-Benzofuranone | CymitQuimica [cymitquimica.com]

- 5. 2(3H)-Benzofuranone | C8H6O2 | CID 68382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2(3H)-Benzofuranone, hexahydro- | C8H12O2 | CID 95391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(Methoxymethylene)-2(3H)-benzofuranone | C10H8O3 | CID 5374492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CN102746260A - Method for preparing benzofuran-2-(3H)-one - Google Patents [patents.google.com]

- 10. 2(3H)-Benzofuranone,5,7-bis(1,1-dimethylethyl)-3-(3,4-dimethylphenyl)- Safety Data Sheets(SDS) lookchem [lookchem.com]

- 11. fishersci.com [fishersci.com]

Physical and chemical properties of 2-Coumaranone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 2-Coumaranone (also known as 2(3H)-benzofuranone). The information is curated for professionals in research, scientific, and drug development fields, with a focus on structured data, experimental methodologies, and visual representations of key processes.

Core Properties and Data

2-Coumaranone is a bicyclic heteroaromatic compound featuring a benzene (B151609) ring fused to a five-membered γ-butyrolactone ring.[1] It serves as a fundamental structural motif in various natural products and pharmacologically active compounds.[1]

Physical and Chemical Properties

The quantitative physical and chemical data for 2-Coumaranone are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 3H-1-benzofuran-2-one | [1] |

| Synonyms | 2(3H)-Benzofuranone, Isocoumaranone | |

| CAS Number | 553-86-6 | [1] |

| Molecular Formula | C₈H₆O₂ | [1] |

| Molecular Weight | 134.13 g/mol | [1] |

| Appearance | Off-white to pale yellow solid with an aromatic odor. | [1] |

| Melting Point | 49–51 °C | [1] |

| Boiling Point | 248 - 250 °C | [2] |

| Solubility | Soluble in hot water, diethyl ether, and acetonitrile. | [1] |

| Stability | Stable under normal conditions. Hydrolyzes slowly in hot water and rapidly in aqueous alkalis. | [1] |

Spectral Data

A summary of the key spectral data for the characterization of 2-Coumaranone is provided below.

| Spectrum Type | Key Peaks / Shifts | Reference(s) |

| ¹H NMR | Data available, typically showing signals for aromatic and methylene (B1212753) protons. | [3][4] |

| ¹³C NMR | Data available, with characteristic peaks for carbonyl, aromatic, and aliphatic carbons. | [5][6] |

| IR | Key absorptions corresponding to the carbonyl group (C=O) of the lactone and aromatic C-H bonds are expected. | [3] |

| Mass Spec | Molecular ion peak corresponding to the molecular weight is a key feature. | [3] |

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis of 2-Coumaranone are outlined below.

Laboratory Synthesis from 2-Hydroxyphenylacetic Acid

This method involves the intramolecular cyclization (lactonization) of 2-hydroxyphenylacetic acid.

Procedure:

-

To a 250 mL three-necked flask, add 15.2 g (100 mmol) of 2-hydroxyphenylacetic acid and 100 mL of toluene (B28343).

-

Equip the flask with a water separator and a stirrer.

-

Initiate stirring and heat the mixture to 100 °C.

-

Add 1 mL of 8 mol/L dilute sulfuric acid to the heated mixture.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After the reflux period, cool the reaction solution to room temperature.

-

Wash the filtrate sequentially with sodium bisulfite solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the toluene by distillation to yield 2-Coumaranone. This protocol has been reported to achieve a yield of 98%.[7]

Experimental Workflow: Synthesis from 2-Hydroxyphenylacetic Acid

Industrial Synthesis from Cyclohexanone (B45756) and Glyoxylic Acid

A common industrial-scale synthesis involves a multi-step process starting from cyclohexanone and glyoxylic acid.[1]

Procedure Outline:

-

Aldol (B89426) Condensation: An acid-catalyzed aldol condensation of cyclohexanone and glyoxylic acid is performed to produce (predominantly) cis-2-oxocyclohexylidene acetic acid.

-

Dehydration/Enollactonization: The intermediate from the first step is then dehydrated to form an enollactone. This step is reported to have a 90% yield.[1]

-

Dehydrogenation: The enollactone undergoes continuous dehydrogenation at 250 °C in the vapor phase over a palladium catalyst to yield 2-Coumaranone. The reported yield for this final step is approximately 67%.[1]

Chemical Reactivity and Mechanisms

Nucleophilic Ring-Opening

The lactone ring of 2-Coumaranone is susceptible to cleavage by nucleophiles. In the presence of a base, such as sodium hydroxide (B78521), the electrophilic carbonyl carbon is attacked by the hydroxide ion, leading to a ring-opening reaction to form the corresponding 2-hydroxyphenylacetic acid salt.[1]

Base-Catalyzed Ring Opening of 2-Coumaranone

References

- 1. 2-Coumaranone - Wikipedia [en.wikipedia.org]

- 2. 2-COUMARANONE - Safety Data Sheet [chemicalbook.com]

- 3. 2-COUMARANONE(553-86-6) 1H NMR [m.chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 2-COUMARANONE synthesis - chemicalbook [chemicalbook.com]

The Synthesis of 2-Coumaranone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Coumaranone (B42568), a heterocyclic compound featuring a fused benzene (B151609) and γ-butyrolactone ring, serves as a pivotal structural motif in numerous natural products and synthetic compounds of significant pharmacological and industrial interest. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials, including chemiluminescent probes. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of 2-coumaranone synthesis. It details key synthetic methodologies, from the classical intramolecular cyclization to modern, high-yield reactions like the Tscherniac-Einhorn synthesis. This guide offers a thorough examination of experimental protocols, quantitative data, and reaction mechanisms to equip researchers and professionals in drug development and chemical synthesis with a robust understanding of this important scaffold.

Introduction

The 2-coumaranone core, also known as 3H-1-benzofuran-2-one, is a valuable building block in organic synthesis. Its prevalence in biologically active molecules and its utility as a precursor for a wide array of chemical transformations have driven the development of diverse synthetic strategies. This guide explores the historical context of its discovery and charts the progression of synthetic methods, offering a technical resource for the scientific community.

Historical Perspective: The Dawn of 2-Coumaranone Synthesis

The first documented synthesis of 2-coumaranone was achieved in 1884 by Adolf von Baeyer and Paul Fritsch.[1] Their pioneering work involved the distillation of (2-hydroxyphenyl)acetic acid, inducing an intramolecular esterification (lactonization) to form the 2-coumaranone ring. This foundational method, while historically significant, was characterized by harsh conditions and the formation of impurities.[1]

Key Synthetic Methodologies

The synthesis of 2-coumaranone has evolved significantly since its discovery, with the development of more efficient, higher-yielding, and scalable methods. This section provides a detailed examination of the most important synthetic routes.

Intramolecular Cyclization of (2-Hydroxyphenyl)acetic Acid

The classical and most direct approach to 2-coumaranone is the intramolecular cyclization of (2-hydroxyphenyl)acetic acid. This reaction is typically acid-catalyzed and involves the elimination of a water molecule to form the lactone ring.

Reaction Workflow:

Caption: Intramolecular cyclization of (2-hydroxyphenyl)acetic acid.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2-coumaranone via intramolecular cyclization of (2-hydroxyphenyl)acetic acid is as follows:

-

To a 250 mL three-necked flask equipped with a water separator and a stirrer, add 15.2 g (100 mmol) of (2-hydroxyphenyl)acetic acid and 100 mL of toluene (B28343).

-

Heat the mixture to 100 °C with stirring.

-

Add 1 mL of 8 mol/L sulfuric acid to the heated mixture.

-

Heat the reaction mixture to reflux for 6 hours, collecting the water that azeotropically distills with toluene in the water separator.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with a sodium bisulfite solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the toluene by distillation under reduced pressure to yield 2-coumaranone.[2]

Quantitative Data:

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (2-Hydroxyphenyl)acetic Acid | H₂SO₄ | Toluene | 100 (reflux) | 6 | 98 | [2] |

Tscherniac-Einhorn Reaction: A Modern and Versatile Approach

The Tscherniac-Einhorn reaction has emerged as a highly efficient and versatile method for the synthesis of 2-coumaranone and its derivatives, often providing high yields.[3][4] This reaction typically involves the condensation of a phenol (B47542) with an N-acylamino alcohol or an amide and glyoxylic acid in the presence of a strong acid. A significant advancement has been the development of a one-pot, three-component reaction.[4][5]

Reaction Mechanism:

Caption: One-pot Tscherniac-Einhorn three-component reaction.

Experimental Protocols:

Route 1: Three-Step Synthesis [3]

-

Amide Coupling: Dissolve 0.1 mol of an amide and 0.11 mol of glyoxylic acid monohydrate in 75 mL of acetone (B3395972) in a 250 mL two-necked flask. Stir under reflux for 5 hours. The product will precipitate and can be collected by filtration.

-

Tscherniac-Einhorn Reaction: Dissolve 0.03 moles of the secondary amide from the previous step and 0.035 mol of the corresponding phenol in 50 mL of a 9:1 mixture of acetic acid and concentrated sulfuric acid in a 100 mL round bottom flask. Stir for at least 24 hours at room temperature. Pour the reaction mixture into 250 mL of cold water to precipitate the product.

-

Lactonization: The product from the previous step is then cyclized to the 2-coumaranone.

Route 2: One-Pot Synthesis [3]

-

In a 100 mL round bottom flask, dissolve 0.03 moles of the amide and 0.03 mol of glyoxylic acid monohydrate in 50 mL of a 9:1 mixture of acetic acid and concentrated sulfuric acid.

-

Stir for 30 minutes at room temperature.

-

Add 0.035 mol of the corresponding phenol and continue stirring for at least 24 hours.

-

Pour the reaction mixture into 250 mL of cold water to precipitate the 2-coumaranone derivative. If no precipitate forms, extract the aqueous phase with chloroform.

Quantitative Data:

| Phenol Derivative | Amide/Carbamate | Conditions | Yield (%) | Reference |

| para-Substituted Phenols | α-Hydroxy-N-(n-butoxycarbonyl)glycine | Acetic acid, 10% H₂SO₄ | up to 91 | [3] |

| Various Phenols | Various Amides/Carbamates | One-pot, Acetic acid/H₂SO₄ | Generally high | [3][5] |

Industrial Synthesis from Cyclohexanone (B45756) and Glyoxylic Acid

On an industrial scale, 2-coumaranone is produced through a multi-step process starting from cyclohexanone and glyoxylic acid.[1][6] This method is designed for large-scale production and involves an aldol (B89426) condensation followed by cyclization and dehydrogenation.

Process Workflow:

Caption: Industrial synthesis of 2-coumaranone.

Experimental Protocol (Laboratory Scale Example): [1]

-

Condensation: Heat a solution of 736 g (7.5 moles) of cyclohexanone, 694 g of 80% aqueous glyoxylic acid (7.5 moles), and 3520 g of pure acetic acid under reflux for 24 hours.

-

Concentrate the solution under reduced pressure.

-

Vaporization and Dehydrogenation: Vaporize the resulting solution at 200 °C and pass the vapors with a nitrogen stream over a palladium on α-alumina catalyst in a reactor maintained at 250 °C.

-

The product, 2-coumaranone, is then isolated from the gaseous mixture.

Quantitative Data:

| Step | Conditions | Yield (%) | Reference |

| Enol Lactone Formation | Water elimination | 90 | [1] |

| Dehydrogenation | 250 °C, vapor phase, Pd catalyst | ~67 | [1] |

Synthesis via Ozonolysis of 2-Allylphenol

Another synthetic route to 2-coumaranone involves the ozonolysis of 2-allylphenol. This process first generates (2-hydroxyphenyl)acetic acid, which then undergoes intramolecular cyclization.[1] While this method can produce good yields, safety and economic factors may limit its industrial applicability.[1]

Experimental Protocol Overview:

-

Preparation of 2-Allylphenol: Phenol is alkylated with 3-bromopropene to form phenylallyl ether, which then undergoes a Claisen rearrangement to yield 2-allylphenol.

-

Ozonolysis: 2-Allylphenol is subjected to ozonolysis to cleave the allyl double bond, forming an intermediate that is subsequently worked up to (2-hydroxyphenyl)acetic acid.

-

Cyclization: The resulting (2-hydroxyphenyl)acetic acid is cyclized to 2-coumaranone, as described in section 3.1.

Due to the hazardous nature of ozone, detailed laboratory protocols often employ specialized equipment and safety precautions. Quantitative yields for the ozonolysis step to produce 2-coumaranone are not consistently reported in readily accessible literature, but the overall method is noted to have good yields.[1]

Other Synthetic Approaches

-

Oxidative Intramolecular Ring Closure of Phenylacetic Acid: This method has been explored but generally results in modest yields (<20%) due to the susceptibility of the methylene (B1212753) group to oxidation and the formation of multiple byproducts.[1]

-

Perkin Rearrangement: It is important to note that the Perkin rearrangement, which involves the ring contraction of a 2-halocoumarin in the presence of a base, leads to the formation of a benzofuran, not a 2-coumaranone.[4][7] This reaction is therefore not a direct synthesis of the 2-coumaranone scaffold.

Conclusion

The synthesis of 2-coumaranone has a rich history, from its initial discovery through a simple, albeit low-yielding, cyclization to the development of sophisticated, high-yield industrial processes. For laboratory-scale synthesis, the one-pot Tscherniac-Einhorn reaction offers a versatile and efficient route to a wide range of 2-coumaranone derivatives. The classical intramolecular cyclization of (2-hydroxyphenyl)acetic acid remains a straightforward and high-yielding method for the parent compound. The industrial synthesis from cyclohexanone and glyoxylic acid highlights the commercial importance of this scaffold.

This guide has provided a detailed overview of the primary synthetic routes to 2-coumaranone, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The continued exploration of new synthetic methodologies will undoubtedly lead to even more efficient and sustainable routes to this important class of compounds.

References

- 1. US5616733A - Preparation method for 2-coumaranone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Multifaceted Biological Activities of 2-Coumaranone Compounds: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The 2-coumaranone (B42568) scaffold, a bicyclic heterocyclic compound featuring a benzene (B151609) ring fused to a γ-butyrolactone ring, has garnered significant attention in medicinal chemistry.[1] This core structure is present in various natural products and serves as a versatile starting material for the synthesis of a wide array of biologically active molecules.[1][2] Derivatives of 2-coumaranone have demonstrated a broad spectrum of pharmacological effects, including antioxidant, antimicrobial, anticancer, and neuroprotective activities. This technical guide provides an in-depth overview of these biological activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts in this promising area.

Quantitative Data on Biological Activities

The biological efficacy of 2-coumaranone derivatives is quantified through various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, providing a comparative overview of their potency.

Table 1: Antioxidant Activity of 2-Coumaranone Derivatives

| Compound | Assay | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |

| 6-hydroxy-2-benzylidene-3-coumaranone (5a) | DPPH Radical Scavenging | 50.22 | Trolox | >50 |

| 6-hydroxy-2-(4-hydroxybenzylidene)-3-coumaranone (5b) | DPPH Radical Scavenging | 23.99 | Trolox | >50 |

| 6-hydroxy-2-(4-methoxybenzylidene)-3-coumaranone (5c) | DPPH Radical Scavenging | 27.53 | Trolox | >50 |

| 6-hydroxy-2-(3,4-dimethoxybenzylidene)-3-coumaranone (5d) | DPPH Radical Scavenging | 24.71 | Trolox | >50 |

| 6-hydroxy-2-(3-hydroxy-4-methoxybenzylidene)-3-coumaranone (5e) | DPPH Radical Scavenging | 26.47 | Trolox | >50 |

Data sourced from Adibi et al. (2013).[3]

Table 2: Anticancer Activity of Coumarin (B35378) and Chromanone Derivatives

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) |

| Thiazolylpyrazolyl coumarin (7a) | MCF-7 | Breast | 5.41 |

| Thiazolylpyrazolyl coumarin (8c) | MCF-7 | Breast | 10.75 |

| Thiazolylpyrazolyl coumarin (9b) | MCF-7 | Breast | 8.82 |

| Thiazolylpyrazolyl coumarin (9c) | MCF-7 | Breast | 7.53 |

| Thiazolylpyrazolyl coumarin (9d) | MCF-7 | Breast | 6.91 |

| DFC4 (coumarin derivative) | MCF-7 | Breast | 12.57 (µg/mL) |

| DFC4 (coumarin derivative) | KYSE-30 | Esophageal | 34.99 (µg/mL) |

| Chromanone derivative (1) | Caco-2 | Colorectal | ~18 |

| Chromanone derivative (3) | Caco-2 | Colorectal | ~70 |

| Chromanone derivative (5) | Caco-2 | Colorectal | ~70 |

Data for thiazolylpyrazolyl coumarins sourced from Abdel-Ghani et al. (2019)[1]; DFC4 data from a 2023 study[4]; Chromanone data from a 2024 study.[5]

Table 3: Antimicrobial Activity of Coumarin Derivatives

| Compound/Derivative | Microorganism | Type | MIC (µg/mL) |

| Coumarin-sulfonyl hybrid (9) | Staphylococcus aureus | Gram-positive bacteria | 4.88 |

| Coumarin-sulfonyl hybrid (9) | Escherichia coli | Gram-negative bacteria | 78.13 |

| Coumarin-sulfonyl hybrid (9) | Candida albicans | Fungus | 9.77 |

| Coumarin-sulfonyl hybrid (9) | MRSA | Gram-positive bacteria | 39.06 |

| DFC5 (coumarin derivative) | Staphylococcus aureus | Gram-positive bacteria | 1.23 |

| DFC5 (coumarin derivative) | Escherichia coli | Gram-negative bacteria | 2.60 |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus fumigatus | Fungus | 16 |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus flavus | Fungus | 16 |

Data for coumarin-sulfonyl hybrid (9) from a 2024 study[6]; DFC5 data from a 2023 study[4]; 7-hydroxy-6-nitro-2H-1-benzopyran-2-one data from a 2015 study.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for key experiments used to evaluate the biological activities of 2-coumaranone and its derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the 2-coumaranone test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

-

Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[6] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Protocol:

-

Preparation of Inoculum: Culture the test microorganism (bacteria or fungi) on an appropriate agar (B569324) medium. Prepare a suspension of the microorganism in a sterile broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2-coumaranone test compound in a suitable broth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Apoptosis Assessment: Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring their activity provides a direct indication of apoptosis induction.

Principle: This assay utilizes a synthetic substrate that is specifically cleaved by an active caspase (e.g., caspase-3/7). Cleavage of the substrate releases a fluorophore or a chromophore, and the resulting signal is proportional to the caspase activity.

Protocol:

-

Cell Treatment: Seed cells in a 96-well plate and treat with the 2-coumaranone test compounds for a specified duration to induce apoptosis.

-

Lysis: Lyse the cells to release the intracellular contents, including active caspases.

-

Substrate Addition: Add the caspase substrate solution to each well.

-

Incubation: Incubate the plate at room temperature or 37°C for a specified time, protected from light, to allow the caspase to cleave the substrate.

-

Signal Detection: Measure the fluorescence or absorbance using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate used.

-

Data Analysis: Quantify the caspase activity relative to an untreated control.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which 2-coumaranone derivatives exert their biological effects is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in their activity.

Neuroprotective Effects via TRKB-CREB-BDNF Pathway

Certain coumarin derivatives have been shown to exert neuroprotective effects by activating the Tropomyosin receptor kinase B (TRKB) signaling pathway, which is crucial for neuronal survival and plasticity.[3][9]

References

- 1. Synthesis, anticancer effect and molecular modeling of new thiazolylpyrazolyl coumarin derivatives targeting VEGFR-2 kinase and inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sid.ir [sid.ir]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Bot Verification [chiet.edu.eg]

- 7. researchgate.net [researchgate.net]

- 8. [Neuroprotective effect screening and the mechanism of 10 kinds of coumarin derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Coumaranone: A Versatile Lactone in Chemical Synthesis and Bioanalysis

Abstract

2-Coumaranone (B42568), a bicyclic heteroaromatic molecule, is a compound of significant interest to the scientific community, particularly those in materials science, drug development, and bioanalysis. Structurally, it is the lactone of (2-hydroxyphenyl)acetic acid, featuring a benzene (B151609) ring fused to a γ-butyrolactone ring.[1][2] This unique architecture imparts a distinct reactivity profile, making it a valuable scaffold and intermediate in the synthesis of a wide range of complex molecules. Its applications are diverse, serving as a critical precursor for the leading fungicide azoxystrobin, a building block for pharmaceuticals like the antiarrhythmic dronedarone (B1670951), and the foundation for a promising class of chemiluminescent probes used in advanced bioanalytical assays.[1][2][3][4] This guide provides a comprehensive overview of 2-coumaranone, detailing its physicochemical properties, synthesis protocols, and its pivotal role as a lactone, with a focus on its well-documented chemiluminescence mechanism.

Chemical Identity and Physicochemical Properties

2-Coumaranone, also known by its IUPAC name 3H-1-benzofuran-2-one, is an off-white to pale yellow crystalline solid.[1] Its structure is foundational to a variety of natural products and pharmacologically active agents.[1] The lactone is soluble in hot water and various organic solvents, though it undergoes slow hydrolysis in hot water and rapid ring-opening in aqueous alkali solutions to yield the salt of 2-hydroxyphenylacetic acid.[1]

Quantitative Data

The key physicochemical and spectroscopic properties of 2-coumaranone are summarized in the tables below. The notably low pKₐ value of its α-proton in DMSO highlights its enhanced acidity compared to acyclic esters, a critical feature for its chemical reactivity.[5]

Table 1: Physicochemical Properties of 2-Coumaranone

| Property | Value | Reference |

| CAS Number | 553-86-6 | [1][6] |

| Molecular Formula | C₈H₆O₂ | [1][6] |

| Molecular Weight | 134.13 g/mol | [6][7] |

| Appearance | Off-white to pale yellow solid | [1] |

| Melting Point | 49-51 °C | [1][6][8] |

| Boiling Point | 248-250 °C | [6][8] |

| Water Solubility | 3.8 g/L (at 30 °C) | [6] |

| pKa (in DMSO) | 13.5 | [5] |

Table 2: Spectroscopic Data for 2-Coumaranone

| Spectroscopy | Characteristic Signals |

| ¹H NMR | Signals corresponding to aromatic protons and the methylene (B1212753) protons of the lactone ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the methylene carbon, and the aromatic carbons.[7] |

| IR Spectroscopy | A strong absorption band characteristic of the γ-lactone carbonyl group (C=O stretch). |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. |

Synthesis of 2-Coumaranone and Derivatives

The synthesis of 2-coumaranone can be achieved through several routes, ranging from classical intramolecular cyclization to modern multi-component reactions that are highly efficient for producing a variety of derivatives.

Experimental Protocol: Synthesis via Lactonization

A straightforward and high-yielding synthesis involves the acid-catalyzed intramolecular esterification (lactonization) of 2-hydroxyphenylacetic acid.[1][9]

Methodology:

-

To a 250 mL three-necked flask equipped with a water separator and a stirrer, add 15.2 g (100 mmol) of o-hydroxyphenylacetic acid and 100 mL of toluene (B28343).[9]

-

Heat the mixture to 100 °C with stirring.[9]

-

Add 1 mL of 8 mol/L sulfuric acid to the heated mixture.[9]

-

Heat the reaction to reflux for 6 hours, collecting the water byproduct in the separator.[9]

-

After cooling to room temperature, wash the organic phase sequentially with sodium bisulfite solution and water.[9]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the toluene under reduced pressure to yield 2-coumaranone. This method has been reported to achieve a yield of 98%.[9]

Experimental Protocol: The Tscherniac–Einhorn Reaction

For the synthesis of substituted 2-coumaranones, particularly those with amide or carbamate (B1207046) side chains, the Tscherniac–Einhorn reaction is a powerful one-pot, three-component method that can achieve yields up to ~91%.[10]

General Methodology:

-

An amide or carbamate is condensed with glyoxylic acid monohydrate in an acidic medium (e.g., acetic acid with sulfuric acid).

-

Acid catalysis facilitates the elimination of water, generating a reactive iminium ion intermediate.[10]

-

A para-substituted phenol (B47542) undergoes electrophilic aromatic substitution at the ortho position with the iminium ion.[10]

-

Subsequent intramolecular ring closure (lactonization) occurs to form the final 2-coumaranone derivative.[10]

Role in Drug Development and Agrochemicals

2-Coumaranone is a privileged scaffold in medicinal chemistry and a key intermediate in the agrochemical industry.[2] Its rigid, bicyclic structure provides a well-defined orientation for functional groups, making it an attractive starting point for designing molecules that interact with biological targets.

-

Agrochemicals: The most significant industrial application of 2-coumaranone is as a precursor for the synthesis of azoxystrobin, a broad-spectrum fungicide belonging to the strobilurin class.[1][4]

-

Pharmaceuticals: The 2-coumaranone core is present in various synthetic pharmaceutical agents. It is a known building block for drugs such as the antiarrhythmic agent dronedarone and is used in the development of novel kinase inhibitors, antiviral compounds, and anti-inflammatory drugs.[1][2][3]

Chemiluminescence of 2-Coumaranone

2-Coumaranone derivatives have emerged as a highly versatile and efficient platform for chemiluminescence, the emission of light from a chemical reaction.[10][11] This property is harnessed for highly sensitive detection methods in bioanalysis, as it eliminates the need for an external light source and reduces background interference.[10]

Mechanism of Light Emission

The chemiluminescence of 2-coumaranone is an oxygen-dependent process initiated by a base. The mechanism involves the formation of a high-energy 1,2-dioxetanone intermediate, which upon decomposition, releases energy in the form of light.[3][10][12]

Key Steps:

-

Deprotonation: A base abstracts the acidic proton at the α-position of the lactone, generating a resonance-stabilized enolate anion.[10][12]

-

Oxygenation: The anion reacts with molecular oxygen. This can proceed via a single-electron transfer (SET) to triplet oxygen to form a peroxyanion intermediate.[10][12]

-

Cyclization: The peroxy intermediate undergoes intramolecular cyclization to form a highly strained, high-energy 1,2-dioxetanone intermediate.[10][12]

-

Decomposition and Photon Emission: The unstable 1,2-dioxetanone decomposes, leading to the formation of an electronically excited salicylamide-like emitter. This excited molecule then relaxes to its ground state by emitting a photon of light, typically in the blue region of the spectrum (420–450 nm).[10]

Applications in Bioanalysis

The chemiluminescent properties of 2-coumaranones are utilized in various bioanalytical assays. For instance, the reaction can be coupled with enzyme systems. In one application, glucose oxidase (GOD) oxidizes glucose to produce hydrogen peroxide (H₂O₂). The H₂O₂ then participates in a peroxidase (POD)-catalyzed reaction that triggers the chemiluminescence of a 2-coumaranone derivative, allowing for the sensitive quantification of glucose.[10]

Analytical Methodologies

Accurate quantification and quality control of 2-coumaranone are essential for its industrial and research applications. High-performance liquid chromatography (HPLC) is a preferred method for this purpose.

Experimental Protocol: HPLC Analysis

A robust HPLC method has been developed for the determination of 2-coumaranone, ensuring effective separation from impurities and raw materials.[4]

Methodology:

-

Chromatographic System: Utilize an HPLC system equipped with a C18 column and a diode array detector.[4]

-

Mobile Phase: Employ a gradient or isocratic elution using a mixture of acetonitrile, methanol (B129727), and 0.1% phosphoric acid in water. The addition of methanol can improve peak shape, while the acidic aqueous phase enhances separation.[4]

-

Sample Preparation: Prepare standards and samples by dissolving them in a suitable solvent, such as the mobile phase, and filtering prior to injection.

-

Detection: Monitor the elution at a wavelength appropriate for 2-coumaranone.

-

Quantification: Construct a calibration curve using standards of known concentrations to determine the concentration of 2-coumaranone in unknown samples.

Conclusion and Future Outlook

2-Coumaranone is a deceptively simple lactone whose unique structural and electronic properties make it a cornerstone molecule in diverse scientific fields. Its importance is well-established in the agrochemical and pharmaceutical industries. The ongoing exploration of its chemiluminescent properties continues to open new frontiers in bioanalysis, diagnostics, and materials science.[10] Future research will likely focus on the development of novel 2-coumaranone derivatives with tailored characteristics, such as enhanced quantum yields and emission wavelengths shifted into the deep-red or near-infrared regions to improve their utility in biological imaging.[10][11] Further elucidation of reaction mechanisms and side reactions will enable the design of next-generation probes with unprecedented sensitivity and functionality.[10]

References

- 1. 2-Coumaranone - Wikipedia [en.wikipedia.org]

- 2. High-Purity 2-Coumaranone for Research [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Coumaranone 97 553-86-6 [sigmaaldrich.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. labsolu.ca [labsolu.ca]

- 9. 2-COUMARANONE synthesis - chemicalbook [chemicalbook.com]

- 10. Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanistic investigations of the 2-coumaranone chemiluminescence - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Benzofuranone Scaffold: A Comprehensive Technical Guide to its Natural Sources, Biological Activities, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

The benzofuranone core, a heterocyclic motif consisting of a fused benzene (B151609) and furanone ring, is a privileged scaffold in medicinal chemistry and natural product research. Compounds bearing this structural framework exhibit a remarkable diversity of biological activities, positioning them as promising candidates for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of naturally occurring benzofuranones, detailing their biological activities with quantitative data, elucidating their mechanisms of action through key signaling pathways, and providing detailed experimental protocols for their evaluation.

Biological Activities of Natural Benzofuranones

Natural products containing the benzofuranone scaffold have been isolated from a wide array of sources, including plants and fungi. These compounds have demonstrated significant potential in various therapeutic areas, most notably as anticancer, anti-inflammatory, and antimicrobial agents. The following tables summarize the quantitative biological activity data for a selection of these compounds.

Anticancer Activity

Benzofuranone-containing natural products have shown potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of key cellular processes required for tumor growth and proliferation.

| Compound Name | Natural Source | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Silvestrol | Aglaia foveolata | Breast (MDA-MB-231) | Cytotoxicity | 0.0008 | [1] |

| Silvestrol | Aglaia foveolata | Prostate (PC-3) | Cytotoxicity | 0.0012 | [1] |

| Euparin | Eupatorium buniifolium | Leukemia (K562) | Cytotoxicity | 5.0 | [2] |

| Moracin C | Morus alba | Gastric (HGC-27) | Cytotoxicity | 33.76 | [3] |

| Albafuran A | Morus alba | Gastric (HGC-27) | Cytotoxicity | 33.76 | [3] |

Anti-inflammatory Activity

Several benzofuranone derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins.

| Compound Name | Natural Source | Cell Line | Assay | IC50 (µM) | Reference |

| Penicillone A | Penicillium crustosum | RAW 264.7 | NO Inhibition | 17.3 | [4] |

| Penicillone D | Penicillium crustosum | RAW 264.7 | NO Inhibition | 16.5 | [4] |

Antimicrobial Activity

The benzofuranone scaffold is also a key feature in natural products with significant antimicrobial activity against a variety of pathogenic bacteria and fungi.

| Compound Name | Natural Source | Microorganism | Assay | MIC (µg/mL) | Reference |

| Penicillone A | Penicillium crustosum | Staphylococcus aureus | Broth Microdilution | 12.5 | [4] |

| Penicillone A | Penicillium crustosum | Escherichia coli | Broth Microdilution | 25 | [4] |

| Penicillone F | Penicillium crustosum | Penicillium italicum | Broth Microdilution | 12.5 | [4] |

Key Signaling Pathways Modulated by Benzofuranones

The biological activities of benzofuranone-containing natural products are often attributed to their ability to modulate critical intracellular signaling pathways that regulate cell proliferation, inflammation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Several benzofuranone derivatives have been shown to inhibit NF-κB activation, thereby suppressing the expression of pro-inflammatory genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Aberrant activation of the MAPK pathway is a hallmark of many cancers. Certain benzofuranones have been found to interfere with this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

mTOR Signaling Pathway

The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. It is frequently hyperactivated in cancer, making it an attractive target for therapeutic intervention. Some benzofuranone-containing compounds have been identified as inhibitors of the mTORC1 complex.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of benzofuranone-containing natural products.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells. It measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Benzofuranone compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzofuranone compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: After the MTT incubation, carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well microtiter plates (sterile)

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Benzofuranone compound stock solution (in DMSO)

-

Sterile saline or PBS

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, a suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted in the broth medium to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare serial twofold dilutions of the benzofuranone compound in the broth medium directly in the 96-well plate. A typical volume per well is 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 200 µL and dilute the compound concentration by half.

-

Controls: Include a growth control well (inoculum without the compound) and a sterility control well (broth medium only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader at 600 nm.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

96-well cell culture plates

-

Complete DMEM medium

-

Lipopolysaccharide (LPS) from E. coli

-

Benzofuranone compound stock solution (in DMSO)

-

Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (NaNO₂) standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the benzofuranone compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Nitrite Measurement:

-

Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value from the dose-response curve. A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

This guide provides a foundational resource for researchers interested in the rich and diverse field of benzofuranone-containing natural products. The presented data and methodologies offer a starting point for the exploration and development of these promising compounds into next-generation therapeutics.

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. youtube.com [youtube.com]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

Toxicological Profile of 2-Coumaranone and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Coumaranone (B42568), a benzofuran-2(3H)-one, and its analogs are a class of heterocyclic compounds with a wide range of applications, from fragrances and agrochemicals to pharmaceuticals. Understanding their toxicological profile is paramount for safe handling, risk assessment, and the development of new, safer derivatives. This technical guide provides a comprehensive overview of the known toxicological data for 2-coumaranone and its related analogs, with a focus on acute toxicity, cytotoxicity, genotoxicity, and metabolic pathways. The information is presented in a structured format to facilitate easy comparison and is supplemented with detailed experimental protocols and pathway diagrams to provide a thorough understanding of the subject.

Introduction

2-Coumaranone, also known as benzofuran-2(3H)-one, possesses a bicyclic structure consisting of a benzene (B151609) ring fused to a γ-butyrolactone ring.[1] This core scaffold is present in numerous natural products and synthetic compounds with diverse biological activities.[1] The toxicological properties of this class of compounds are of significant interest due to their widespread use and potential for human and environmental exposure. This guide aims to consolidate the available toxicological data to serve as a valuable resource for researchers and professionals in the fields of toxicology, medicinal chemistry, and drug development.

Acute Toxicity

Acute toxicity studies are fundamental in assessing the potential hazards of a substance after a single exposure. The available data for 2-coumaranone is summarized below.

Table 1: Acute Toxicity of 2-Coumaranone

| Test | Species | Route | Dose/Concentration | Result | Guideline |

| LD50 | Rat (male and female) | Oral | > 2000 mg/kg | Not classified as acutely toxic by oral route. | OECD 401 |

| Skin Irritation | Rabbit | Dermal | - | Irritating to skin. | OECD 404 |

| Eye Irritation | Rabbit | Ocular | - | Irritating to eyes. | OECD 405 |

| Skin Sensitization | Mouse | Dermal | - | May cause sensitization by skin contact. | - |

Cytotoxicity

Table 2: Cytotoxicity of 2-Coumaranone Analogs (IC50 values in µM)

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| 3-[1-(alkylamino)-ethylidene]-chroman-2,4-dione derivatives | HL-60 (Human leukemia) | Varies (up to 9x more toxic in NALM-6) | [2] |

| 3-[1-(alkylamino)-ethylidene]-chroman-2,4-dione derivatives | NALM-6 (Human leukemia) | Varies | [2] |

| Halogenated benzofuran (B130515) derivatives | K562 (Human leukemia) | 5.0 (for a bromo-derivative) | [3] |

| Halogenated benzofuran derivatives | HL-60 (Human leukemia) | 0.1 (for a bromo-derivative) | [3] |

| Benzofuran-based oxadiazole conjugates | HCT116 (Human colon cancer) | 3.27 - 11.27 | [4] |

| Piperazine-based benzofurans | MCF-7, A549, HeLa, HCT116, SGC7901 | < 10 | [4] |

| Coumarin-based derivatives | MCF-7 (Human breast cancer) | 1.24, 1.65 | [1] |

Note: The cytotoxicity of these analogs is highly dependent on the specific substitutions on the core ring structure.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA. The available data for 2-coumaranone and its analogs are summarized below.

Table 3: Genotoxicity of 2-Coumaranone and Its Analogs

| Compound/Analog | Test | System | Metabolic Activation (S9) | Result | Reference |

| 2-Coumaranone | Ames Test | S. typhimurium | With and without | Negative | [5] |

| 6,7-dihydroxycoumarin | Ames Test | S. typhimurium | With and without | Negative | [6][7] |

| 4-methylesculetin (B191872) | Ames Test | S. typhimurium | With and without | Negative | [6][7] |

| 6,7-dihydroxycoumarin | Comet Assay | Human Lymphocytes | - | Not genotoxic | [6][7] |

| 4-methylesculetin | Comet Assay | Human Lymphocytes | - | Not genotoxic | [6][7] |

| 6,7-dihydroxycoumarin | Micronucleus Test | Human Lymphocytes | - | Not clastogenic/aneugenic | [6][7] |

| 4-methylesculetin | Micronucleus Test | Human Lymphocytes | - | Not clastogenic/aneugenic | [6][7] |

| Coumarin-chalcone hybrid | Ames Test | S. typhimurium | With and without | Negative | [8] |

| Coumarin-chalcone hybrid | Micronucleus Test | in vivo (mice) | - | Not genotoxic | [8] |

| Coumarin-chalcone hybrid | Comet Assay | in vivo (mice) | - | Not genotoxic | [8] |

Metabolism

The metabolism of coumarins has been extensively studied, with cytochrome P450 (CYP) enzymes playing a central role. The primary metabolic pathway for coumarin (B35378) in humans is 7-hydroxylation, mediated mainly by CYP2A6.[9][10] Other CYPs, such as CYP1A1, CYP1A2, and CYP2E1, can lead to the formation of a toxic epoxide intermediate.[9][10] While the specific metabolic pathway of 2-coumaranone is not as well-elucidated, it is likely to undergo similar enzymatic transformations.

Figure 1: Simplified metabolic pathway of coumarin.

Signaling Pathways

The toxicological and pharmacological effects of 2-coumaranone and its analogs can be attributed to their interaction with various cellular signaling pathways. For instance, some benzofuranone derivatives have been shown to exert their effects through the Protein Kinase C (PKC) pathway.[11] Additionally, the mTOR signaling pathway has been identified as a target for some benzofuran derivatives in the context of cancer therapy.[12]

Figure 2: Signaling pathways affected by benzofuranone derivatives.

Experimental Protocols

This section provides an overview of the methodologies for key toxicological experiments cited in this guide.

Acute Oral Toxicity (OECD 401)

-

Principle: A single dose of the test substance is administered orally to fasted rats.

-

Procedure:

-

Healthy young adult rats are used.

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Endpoint: The LD50 (median lethal dose) is calculated.

Figure 3: Workflow for Acute Oral Toxicity testing (OECD 401).

Skin Irritation (OECD 404)

-

Principle: The test substance is applied to the shaved skin of rabbits to assess its potential to cause reversible inflammatory changes.

-

Procedure:

-

Healthy young adult albino rabbits are used.

-

The fur on the back of the rabbit is clipped 24 hours before the test.

-

0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of skin and covered with a gauze patch.

-

The patch is removed after 4 hours.

-

Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.

-

-

Endpoint: The substance is classified as an irritant based on the severity and reversibility of the skin reactions.

Eye Irritation (OECD 405)

-

Principle: A single dose of the test substance is applied to the eye of a rabbit to determine its potential to cause ocular lesions.

-

Procedure:

-

Healthy young adult albino rabbits are used.

-

0.1 mL (liquid) or 0.1 g (solid) of the test substance is instilled into the conjunctival sac of one eye.

-

The other eye serves as a control.

-

Ocular lesions (cornea, iris, and conjunctiva) are scored at 1, 24, 48, and 72 hours after application.

-

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.

Ames Test (Bacterial Reverse Mutation Assay)

-

Principle: This test uses specific strains of Salmonella typhimurium that are auxotrophic for histidine to detect gene mutations.

-

Procedure:

-

The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

The mixture is plated on a minimal agar (B569324) medium lacking histidine.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Figure 4: Workflow for the Ames Test.

In Vitro Micronucleus Assay

-

Principle: This assay detects chromosomal damage or aneuploidy by identifying the formation of micronuclei in the cytoplasm of interphase cells.

-

Procedure:

-

Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured and treated with the test substance.

-

Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells.

-

Cells are harvested, fixed, and stained.

-

The frequency of micronucleated cells is scored under a microscope.

-

-

Endpoint: An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Conclusion

2-Coumaranone exhibits moderate acute toxicity, being a skin and eye irritant and a potential skin sensitizer. It is not mutagenic in the Ames test. The toxicological profile of its analogs is highly variable and dependent on their chemical structure. While some coumarin and benzofuran derivatives show significant cytotoxicity against cancer cell lines, others are non-genotoxic. The metabolism of these compounds is primarily mediated by CYP450 enzymes, which can lead to either detoxification or the formation of reactive intermediates. The toxic and pharmacological effects of these compounds are linked to their interactions with signaling pathways such as the PKC and mTOR pathways. Further research is needed to fully elucidate the toxicological profile of a wider range of 2-coumaranone analogs, with a particular focus on their metabolic fate and mechanisms of toxicity. This will be crucial for the development of safer compounds for various applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 5. Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assessment of mutagenic and genotoxic effects of coumarin derivatives 6,7-dihydroxycoumarin and 4-methylesculetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The in vitro micronucleus assay for detection of cytogenetic effects induced by mutagen-carcinogens: comparison with the in vitro sister-chromatid exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic effects, alkylating properties and molecular modelling of coumarin derivatives and their phosphonic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-Coumaranone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-coumaranone (B42568) (also known as 2(3H)-benzofuranone) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes known qualitative solubility information and presents data for a structurally related compound to provide a practical reference. Furthermore, a detailed experimental protocol for determining solubility via the reliable gravimetric method is provided, alongside a visual representation of the experimental workflow.

Introduction to 2-Coumaranone

2-Coumaranone is a bicyclic heterocyclic compound with a benzofuran (B130515) structure. It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes such as crystallization, and formulation development.

Solubility Data

Quantitative solubility data for 2-coumaranone in a range of organic solvents is not extensively reported in peer-reviewed literature. However, qualitative descriptions and data for a structurally similar compound offer valuable insights.

Table 1: Solubility of 2-Coumaranone and a Related Compound

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| 2-Coumaranone | Hot Water | Not Specified | Soluble | Qualitative |

| 2-Coumaranone | Diethyl Ether | Not Specified | Soluble | Qualitative |

| 2-Coumaranone | Acetonitrile | Not Specified | Soluble | Qualitative |

| Hexahydro-2(3H)-benzofuranone | Ethanol | 25 | 408.27 g/L | Quantitative[1] |

| Hexahydro-2(3H)-benzofuranone | Methanol | 25 | 492.1 g/L | Quantitative[1] |

| Hexahydro-2(3H)-benzofuranone* | Isopropanol | 25 | 319.65 g/L | Quantitative[1] |